2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a hydroxyl group at position 6, an ethyl group at position 2, and a benzyl group at position 5 bearing a 4-(4-fluorophenyl)piperazine moiety.
Properties
IUPAC Name |
2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-6-4-3-5-7-16)28-14-12-27(13-15-28)18-10-8-17(24)9-11-18/h3-11,20,30H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXOZHZVHWFKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex molecule that integrates a thiazole and triazole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
1. Anticancer Activity
Several studies have demonstrated the potential anticancer properties of thiazole and triazole derivatives. The presence of the thiazole ring in this compound may enhance its interaction with biological targets involved in cancer progression.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting key enzymes involved in cell proliferation and survival pathways. For instance, triazole derivatives have been shown to inhibit topoisomerases and induce apoptosis in cancer cells .
2. Antimicrobial Activity
Thiazole and triazole compounds are recognized for their antimicrobial properties against a range of pathogens.
- In Vitro Studies : Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, triazoles have been reported to show high efficacy against Staphylococcus aureus and Escherichia coli .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
3. Anticonvulsant Activity
The compound's potential anticonvulsant effects can be attributed to the presence of piperazine in its structure, which has been associated with neuroprotective properties.
- Case Studies : In animal models, thiazole derivatives have shown promise in reducing seizure frequency and severity, suggesting that this compound might also possess similar anticonvulsant effects .
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this one.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds similar to 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant antiproliferative activity against various cancer cell lines.
Mechanism of Action :
The compound's structure allows it to interact with biological targets involved in cancer progression. The electron-withdrawing fluorine atom enhances lipophilicity and binding affinity.
Case Study :
In vitro tests demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles showed significant cytotoxic effects against HT-29 (colon cancer) and Jurkat (T-cell leukemia) cell lines. The most potent analogs were noted to induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
The compound has shown promise in the field of anti-inflammatory research.
Research Findings :
Studies have highlighted that thiazolo[3,2-b][1,2,4]triazoles demonstrate moderate anti-inflammatory activity by inhibiting pro-inflammatory cytokines in macrophage models.
Mechanism :
The anti-inflammatory effects are believed to stem from the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Antimicrobial Properties
The antimicrobial potential of this compound has been explored due to its structural characteristics.
Research Insights :
Recent investigations into sulfur-containing triazole derivatives have revealed their ability to combat resistant strains of bacteria and fungi. These compounds are essential in developing new antifungal and antibacterial agents.
Structure-Activity Relationship (SAR)
Analyzing the structure-activity relationship provides insights into how modifications affect biological activity.
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., F) | Enhance cytotoxicity |
| Alkyl groups | Improve solubility |
| Aromatic rings | Increase binding affinity |
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit good gastrointestinal absorption and moderate bioavailability profiles. This is crucial for their potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several derivatives reported in the literature. Key comparisons include:
Table 1: Structural Comparison of Thiazolo-Triazole Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- The fluorophenylpiperazine group in the target compound may enhance binding to serotonin or dopamine receptors, similar to piperazine-containing CNS drugs .
- By contrast, chlorophenyl or isoxazolyl substituents (e.g., compound 5f, 5h) in analogs correlate with anticancer activity but reduced solubility .
Thermal and Chemical Stability :
- Hydroxyl or ketone groups at position 6 (as in the target compound and 5f/6c) influence melting points and stability. For example, compound 5f’s high melting point (>280°C) suggests strong intermolecular interactions, whereas the hydroxyethyl group in 6c lowers its melting point (189–192°C) due to increased flexibility .
Table 2: Comparative Physicochemical Data
Research Implications and Gaps
- The target compound’s fluorophenylpiperazine group warrants further investigation for CNS activity, leveraging structural parallels with antipsychotic drugs (e.g., aripiprazole) .
- Comparative studies with analogs like 6c could clarify the hydroxyl group’s role in bioavailability and metabolism.
- Synthetic challenges (e.g., introducing the ethyl group without side reactions) require optimization to match the high yields seen in simpler analogs .
Q & A
Q. What are the key challenges in synthesizing 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions requiring precise control of catalysts, solvents, and temperatures. For example, piperazine derivatives often undergo nucleophilic substitution with thiazolo-triazole precursors in ethanol under reflux (70–80°C), as seen in similar compounds . Key challenges include low yields due to steric hindrance from the phenyl-fluorophenyl groups and side reactions during thiazolo-triazole ring formation. Optimization strategies include:
- Using PEG-400 as a solvent to enhance reaction homogeneity .
- Employing bleaching earth clay (pH 12.5) as a catalyst to improve regioselectivity .
- Monitoring reaction progress via TLC and isolating intermediates via recrystallization (e.g., using water/ethanol mixtures) to reduce impurities .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural conformation?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. For instance:
- ¹H NMR identifies protons on the ethyl group (δ 1.2–1.4 ppm) and fluorophenyl ring (δ 7.1–7.3 ppm) .
- ¹³C NMR confirms the thiazolo-triazole carbon backbone (e.g., carbonyl carbons at δ 165–170 ppm) .
- IR detects functional groups like -OH (broad peak ~3200 cm⁻¹) and C-F stretches (~1250 cm⁻¹) . High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks (e.g., [M+H]⁺) .
Q. How does the compound’s solubility profile impact in vitro biological assays?
The compound’s low aqueous solubility (due to hydrophobic phenyl/piperazine groups) necessitates solvent optimization. Dimethyl sulfoxide (DMSO) is commonly used for stock solutions, but concentrations >0.1% may induce cytotoxicity. Co-solvents like PEG-300 or cyclodextrin derivatives improve solubility while maintaining assay integrity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in anticancer assays)?
Discrepancies often arise from differences in:
- Cell lines : Fluorophenyl-substituted analogs show variable potency against HeLa vs. MCF-7 cells due to differential expression of target enzymes .
- Assay conditions : Pre-incubation time (e.g., 24 vs. 48 hours) affects metabolite activation .
- Purity : Impurities >5% (e.g., unreacted piperazine intermediates) can skew results . Mitigation involves standardizing protocols (e.g., ISO 20776-1 guidelines) and validating purity via HPLC (>98%) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
Key structural determinants include:
- Piperazine moiety : Replacing the 4-fluorophenyl group with morpholine improves blood-brain barrier permeability .
- Thiazolo-triazole core : Adding methyl groups at the 2-position enhances metabolic stability by reducing CYP3A4-mediated oxidation .
- Ethyl side chain : Substitution with trifluoromethyl groups increases logP (from 2.1 to 3.5), improving membrane penetration . Molecular docking (e.g., using Autodock Vina) against targets like 14-α-demethylase (PDB: 3LD6) can prioritize analogs .
Q. What experimental approaches validate the compound’s mechanism of action in modulating inflammatory pathways?
- Enzyme inhibition assays : Measure inhibition of COX-2 or TNF-α using ELISA kits (e.g., R&D Systems Quantikine) .
- Western blotting : Quantify phosphorylation levels of NF-κB or MAPK pathways in LPS-stimulated macrophages .
- In silico studies : Molecular dynamics simulations (e.g., GROMACS) assess binding stability to cyclooxygenase active sites .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | PEG-400 | Increases homogeneity (+15%) | |
| Catalyst | Bleaching Earth Clay (pH 12.5) | Reduces side products (+20%) | |
| Temperature | 70–80°C | Balances reaction rate vs. degradation |
Q. Table 2: SAR Insights for Analog Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
